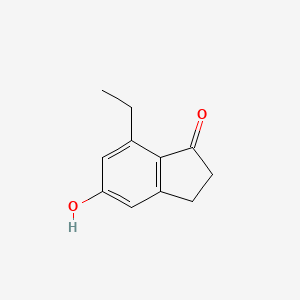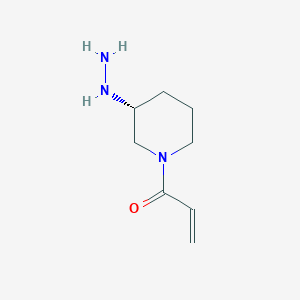
2-Propen-1-one,1-((3R)-3-hydrazinyl-1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propén-1-one, 1-((3R)-3-hydrazinyl-1-pipéridinyl)- est un composé chimique présentant un intérêt significatif dans divers domaines de la recherche scientifique. Ce composé est caractérisé par la présence d'un groupe hydrazinyl lié à un cycle pipéridinyl, qui est ensuite connecté à une partie propénone. La structure unique de ce composé en fait un sujet précieux pour les études en chimie organique, en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-Propén-1-one, 1-((3R)-3-hydrazinyl-1-pipéridinyl)- implique généralement la réaction d'un dérivé de pipéridine approprié avec un composé hydrazine, suivie de l'introduction du groupe propénone. Une méthode courante implique la réaction de 1-(3R)-3-hydrazinylpipéridine avec la 2-propén-1-one dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le méthanol, avec l'ajout d'un catalyseur pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
2-Propén-1-one, 1-((3R)-3-hydrazinyl-1-pipéridinyl)- subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe propénone en une cétone saturée.
Substitution : Le groupe hydrazinyl peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation d'oxydes et de dérivés hydroxylés.
Réduction : Formation de cétones saturées.
Substitution : Formation de dérivés hydrazinyl substitués.
Applications De Recherche Scientifique
2-Propén-1-one, 1-((3R)-3-hydrazinyl-1-pipéridinyl)- a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme unité de base dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
5. Mécanisme d'action
Le mécanisme d'action de 2-Propén-1-one, 1-((3R)-3-hydrazinyl-1-pipéridinyl)- implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydrazinyl peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, entraînant l'inhibition de leur activité. Ce composé peut également interagir avec les voies cellulaires impliquées dans l'apoptose et la régulation du cycle cellulaire, contribuant à ses effets thérapeutiques potentiels.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 1-((3R)-3-hydrazinyl-1-piperidinyl)- involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also interact with cellular pathways involved in apoptosis and cell cycle regulation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Propén-1-one, 1,3-diphényl- : Connu pour ses applications biologiques, notamment ses propriétés antifongiques et anticancéreuses.
2-Propén-1-one, 1-phényl- : Utilisé en synthèse organique et en science des matériaux.
Unicité
2-Propén-1-one, 1-((3R)-3-hydrazinyl-1-pipéridinyl)- est unique en raison de la présence du groupe hydrazinyl lié à un cycle pipéridinyl, ce qui confère une réactivité chimique et une activité biologique distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
1-[(3R)-3-hydrazinylpiperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C8H15N3O/c1-2-8(12)11-5-3-4-7(6-11)10-9/h2,7,10H,1,3-6,9H2/t7-/m1/s1 |
Clé InChI |
QBLJYRPYEFASPK-SSDOTTSWSA-N |
SMILES isomérique |
C=CC(=O)N1CCC[C@H](C1)NN |
SMILES canonique |
C=CC(=O)N1CCCC(C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


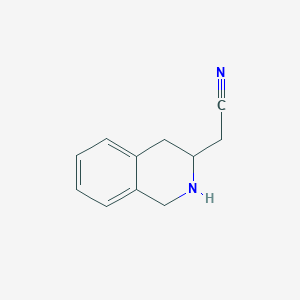
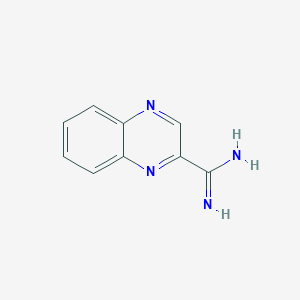
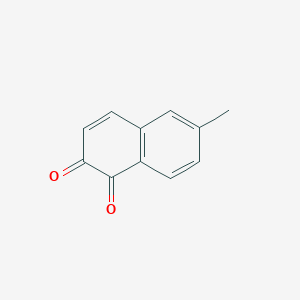
![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)
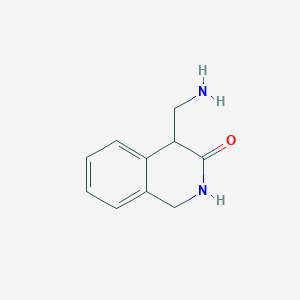
![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
![1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11915552.png)




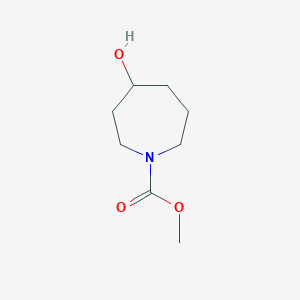
![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)
